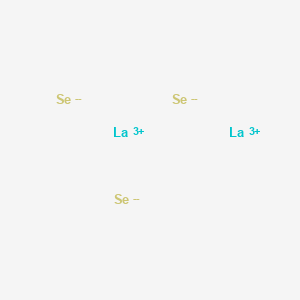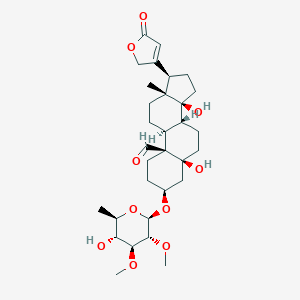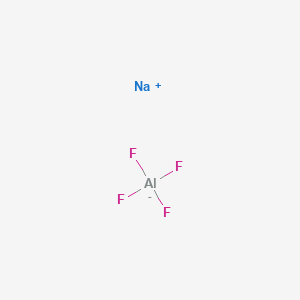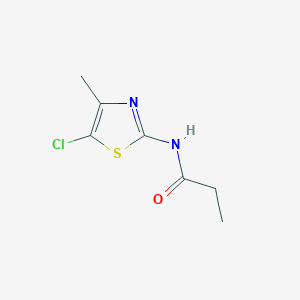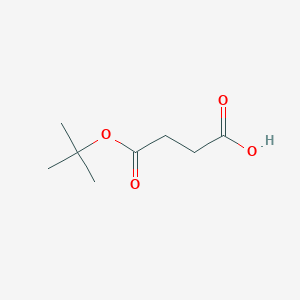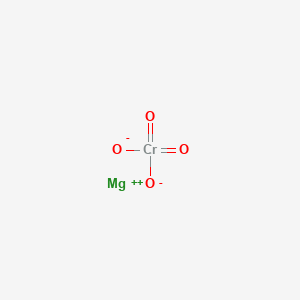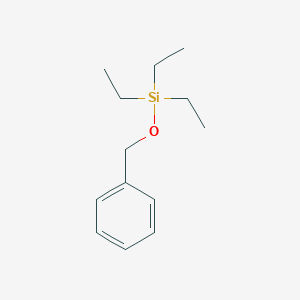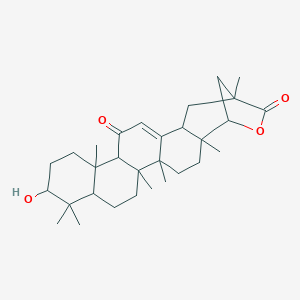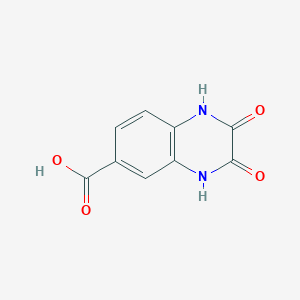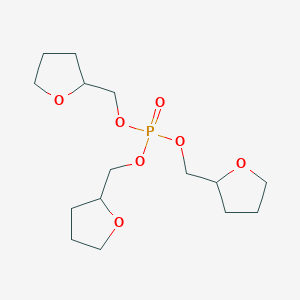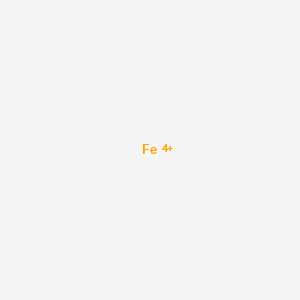
Iron(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(IV) is a highly reactive and unstable species that has been the subject of intense scientific research in recent years. This species is of particular interest due to its potential applications in catalysis, biochemistry, and materials science. In
Mécanisme D'action
The mechanism of action of Iron(IV) is complex and depends on the specific system in which it is involved. In catalysis, Iron(IV) acts as an oxidant by abstracting hydrogen atoms from organic substrates. In biochemistry, Iron(IV) is involved in the catalytic cycle of heme-containing enzymes such as cytochrome P450, where it is responsible for the oxidative cleavage of C-H bonds. In materials science, Iron(IV) is used as a precursor for the synthesis of novel materials such as Iron(IV) oxide nanoparticles.
Effets Biochimiques Et Physiologiques
Iron(IV) has been shown to have a variety of biochemical and physiological effects. In biochemistry, Iron(IV) is involved in the catalytic cycle of heme-containing enzymes such as cytochrome P450. In physiology, Iron(IV) has been implicated in the oxidative stress response, where it is involved in the generation of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
Iron(IV) has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it a powerful oxidant. Another advantage is its potential applications in catalysis, biochemistry, and materials science. One limitation is its instability, which makes it difficult to work with. Another limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on Iron(IV). One direction is the development of new synthesis methods that are more efficient and scalable. Another direction is the exploration of new applications in catalysis, biochemistry, and materials science. A third direction is the investigation of the biochemical and physiological effects of Iron(IV) in vivo. Finally, the development of new tools and techniques for studying Iron(IV) in complex systems will be essential for advancing our understanding of this important species.
Conclusion
In conclusion, Iron(IV) is a highly reactive and unstable species that has potential applications in catalysis, biochemistry, and materials science. Despite its challenges, Iron(IV) has been the subject of intense scientific research in recent years, and there are exciting opportunities for future research in this field.
Méthodes De Synthèse
The synthesis of Iron(IV) is a challenging task due to its high reactivity and instability. One of the most common methods for synthesizing Iron(IV) is through the oxidation of Iron(II) or Iron(III) with strong oxidants such as hydrogen peroxide or persulfate. Another method involves the use of Iron(III) complexes with ligands that have high redox potentials, such as porphyrins or corroles. These complexes can be oxidized to form Iron(IV) species.
Applications De Recherche Scientifique
Iron(IV) has been extensively studied for its potential applications in catalysis, biochemistry, and materials science. In catalysis, Iron(IV) has been shown to be an efficient oxidant for a variety of organic substrates. In biochemistry, Iron(IV) has been implicated in the catalytic cycle of heme-containing enzymes such as cytochrome P450. In materials science, Iron(IV) has been used as a precursor for the synthesis of novel materials such as Iron(IV) oxide nanoparticles.
Propriétés
Numéro CAS |
14127-53-8 |
|---|---|
Nom du produit |
Iron(IV) |
Formule moléculaire |
Fe+4 |
Poids moléculaire |
55.84 g/mol |
Nom IUPAC |
iron(4+) |
InChI |
InChI=1S/Fe/q+4 |
Clé InChI |
SGGMZBKLQLBBLK-UHFFFAOYSA-N |
SMILES |
[Fe+4] |
SMILES canonique |
[Fe+4] |
Autres numéros CAS |
14127-53-8 |
Synonymes |
Fe(4+) ferryl ion ferryl iron iron (4+) ion iron(IV) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



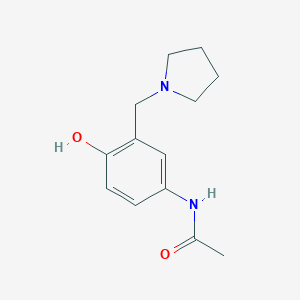
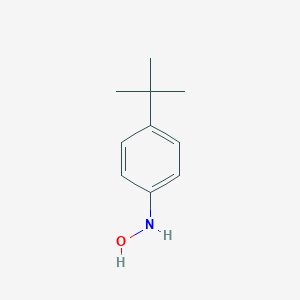
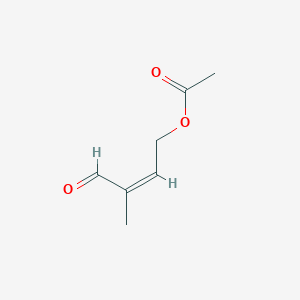
![methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate](/img/structure/B77993.png)
